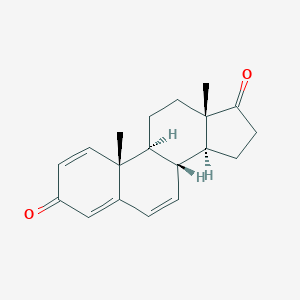

Androsta-1,4,6-triene-3,17-dione

説明

blocks aromatization of testosterone to estradiol; aromatase antagonist

Structure

3D Structure

特性

IUPAC Name |

(8R,9S,10R,13S,14S)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3-4,7,9,11,14-16H,5-6,8,10H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKVSUQWCZQBWCP-QAGGRKNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)C=CC4=CC(=O)C=CC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C=CC4=CC(=O)C=C[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862328 | |

| Record name | Androsta-1,4,6-triene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633-35-2 | |

| Record name | Androsta-1,4,6-triene-3,17-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=633-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Androsta-1,4,6-triene-3,17-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000633352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Androsta-1,4,6-triene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANDROSTA-1,4,6-TRIENE-3,17-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/217A6T1V8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Androsta-1,4,6-triene-3,17-dione in Estrogen Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Androsta-1,4,6-triene-3,17-dione (ATD) and its pivotal role as a potent inhibitor of estrogen biosynthesis. ATD, a steroidal compound, acts as an irreversible inhibitor of aromatase (cytochrome P450 19A1), the key enzyme responsible for converting androgens to estrogens. This document details the mechanism of action of ATD, presents quantitative data on its inhibitory efficacy, outlines experimental protocols for assessing aromatase inhibition, and provides visual representations of the relevant biological pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the fields of endocrinology, oncology, and reproductive biology.

Introduction: The Significance of Estrogen Biosynthesis and its Inhibition

Estrogen, a primary female sex hormone, plays a crucial role in a multitude of physiological processes, including the development and regulation of the female reproductive system, maintenance of bone density, and modulation of cardiovascular and neural functions. The biosynthesis of estrogen is a critical physiological process, and its dysregulation is implicated in various pathological conditions, most notably estrogen receptor-positive (ER+) breast cancer.

The final and rate-limiting step in estrogen biosynthesis is the conversion of androgens (such as testosterone and androstenedione) to estrogens (estradiol and estrone, respectively). This reaction is catalyzed by the enzyme aromatase, a member of the cytochrome P450 superfamily.[1] Given its central role, aromatase has emerged as a key therapeutic target for the treatment of hormone-dependent diseases. Aromatase inhibitors are a class of drugs that block the action of this enzyme, thereby reducing systemic estrogen levels. These inhibitors are broadly categorized into two main types: non-steroidal inhibitors and steroidal inhibitors.

This compound (ATD) is a potent, steroidal, and irreversible aromatase inhibitor.[2][3] It functions as a "suicide substrate," meaning it is processed by the aromatase enzyme into a reactive intermediate that then covalently binds to and permanently inactivates the enzyme.[4] This irreversible mechanism of action makes ATD a valuable tool for studying the physiological consequences of estrogen deprivation and a lead compound in the development of anti-estrogenic therapies.

This compound: Mechanism of Action

This compound exerts its inhibitory effect on estrogen biosynthesis through a highly specific and potent mechanism targeting the aromatase enzyme.

Suicide Inhibition of Aromatase

ATD is classified as a mechanism-based inactivator, or suicide inhibitor, of aromatase.[4] The process begins with ATD, which is structurally similar to the natural androgenic substrates of aromatase, binding to the active site of the enzyme. The aromatase enzyme then initiates its catalytic cycle, attempting to aromatize ATD. However, instead of being converted into an estrogenic product, ATD is transformed into a reactive intermediate. This intermediate then forms a stable, covalent bond with a crucial amino acid residue within the active site of the aromatase enzyme, leading to its irreversible inactivation.[4] This time-dependent loss of enzyme activity is a hallmark of suicide inhibition.[5]

dot

Quantitative Analysis of Aromatase Inhibition by ATD

The potency of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). While a comprehensive set of comparative data for ATD is limited in the readily available literature, the following table summarizes the key inhibitory parameter that has been reported.

| Parameter | Value | Enzyme Source | Reference |

| Ki | 0.18 µM | Not Specified | [6] |

Note: The Ki value represents the concentration of the inhibitor at which it occupies 50% of the enzyme's active sites in a competitive inhibition model. Lower Ki values indicate a higher binding affinity and greater inhibitory potency. Further studies are required to provide a broader range of IC50 and Ki values under various experimental conditions for a more complete comparative analysis.

Experimental Protocols for Aromatase Inhibition Assays

The inhibitory activity of compounds like this compound is typically assessed using in vitro enzyme assays. The two most common methods employ either human placental microsomes or recombinant human aromatase.

Aromatase Inhibition Assay using Human Placental Microsomes

This method utilizes microsomes prepared from human placental tissue, which is a rich source of aromatase.

Materials:

-

Human placental microsomes

-

Androst-4-ene-3,17-dione (substrate)

-

[1β-³H]-Androst-4-ene-3,17-dione (radiolabeled substrate)

-

NADPH (cofactor)

-

Phosphate buffer (pH 7.4)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Chloroform

-

Dextran-coated charcoal

-

Scintillation cocktail and counter

Procedure:

-

Preparation of Reaction Mixture: In a reaction tube, combine the phosphate buffer, NADPH, and human placental microsomes.

-

Pre-incubation with Inhibitor: Add varying concentrations of this compound to the reaction tubes. A control group with no inhibitor should be included. Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Start the enzymatic reaction by adding a mixture of unlabeled and [1β-³H]-androst-4-ene-3,17-dione to each tube.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding chloroform to extract the steroids.

-

Separation of Tritiated Water: Add dextran-coated charcoal to the aqueous phase to adsorb the unreacted radiolabeled substrate. Centrifuge to pellet the charcoal.

-

Quantification: Transfer an aliquot of the supernatant, containing the ³H₂O formed during the aromatization reaction, to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of this compound compared to the control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of aromatase activity.

Aromatase Inhibition Assay using Recombinant Human Aromatase

This method utilizes a purified, recombinant form of human aromatase, often co-expressed with its redox partner, NADPH-cytochrome P450 reductase, in a suitable expression system (e.g., insect cells or E. coli). This approach offers higher purity and reproducibility compared to using tissue-derived microsomes.

Materials:

-

Recombinant human aromatase (with NADPH-cytochrome P450 reductase)

-

A fluorescent or radiolabeled aromatase substrate (e.g., a fluorogenic substrate that becomes fluorescent upon aromatization, or [1β-³H]-androst-4-ene-3,17-dione)

-

NADPH

-

Assay buffer (e.g., phosphate or Tris-HCl buffer, pH 7.4)

-

Test compound (this compound)

-

Multi-well plates (e.g., 96-well plates)

-

Plate reader (fluorometer or scintillation counter)

Procedure:

-

Assay Setup: In a multi-well plate, add the assay buffer, NADPH, and recombinant human aromatase.

-

Addition of Inhibitor: Add serial dilutions of this compound to the wells. Include control wells with no inhibitor.

-

Pre-incubation: Pre-incubate the plate at 37°C for a short period.

-

Reaction Initiation: Start the reaction by adding the substrate to all wells.

-

Incubation: Incubate the plate at 37°C for a specified time, protected from light if using a fluorescent substrate.

-

Measurement:

-

Fluorescent Assay: Measure the fluorescence intensity in each well using a microplate fluorometer.

-

Radiometric Assay: Stop the reaction and process the samples as described in the placental microsome assay to quantify the released ³H₂O.

-

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for this compound.

dot

Signaling Pathway: Estrogen Biosynthesis

The biosynthesis of estrogens from cholesterol is a multi-step process involving several enzymatic reactions that primarily occur in the ovaries, placenta, adipose tissue, and brain. The final and critical step is the aromatization of androgens, which is inhibited by this compound.

dot

Conclusion

This compound is a well-characterized, potent, and irreversible inhibitor of aromatase. Its mechanism of action as a suicide substrate provides a powerful tool for the specific and sustained suppression of estrogen biosynthesis. The experimental protocols detailed in this guide offer robust methods for evaluating the efficacy of ATD and other potential aromatase inhibitors. A thorough understanding of the estrogen biosynthesis pathway and the mechanism of its inhibition by compounds like ATD is fundamental for the continued development of novel therapeutics for estrogen-dependent pathologies. This technical guide serves as a foundational resource for researchers and drug development professionals working in this critical area of biomedical science.

References

- 1. Time-dependent inactivation of aromatase by 6-alkylandrosta-1,4-diene-3,17-diones. Effects of length and configuration of 6-alkyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aromatase inactivation by 2-substituted derivatives of the suicide substrate androsta-1,4-diene-3,17-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,4,6-Androstatriene-3,17-dione - Wikipedia [en.wikipedia.org]

- 4. This compound | 633-35-2 | Benchchem [benchchem.com]

- 5. Effect of an aromatase inhibitor, 1,4,6-androstatriene-3,17-dione, on 7,12-dimethylbenz[a]anthracene-induced mammary tumors in the rat and its mechanism of action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Anabolic-Associated Properties of Androsta-1,4,6-triene-3,17-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Androsta-1,4,6-triene-3,17-dione (ATD) is a potent, irreversible steroidal aromatase inhibitor. Its primary mechanism of action is the permanent inactivation of the aromatase enzyme, which is responsible for the conversion of androgens to estrogens. This guide delves into the biochemical properties of ATD, focusing on its well-documented role as an aromatase inhibitor and the subsequent indirect influence on the anabolic environment. While direct anabolic activity through androgen receptor binding is not supported by current evidence, its ability to significantly modulate the testosterone-to-estrogen ratio carries profound implications for physiological and therapeutic applications. This document provides a comprehensive overview of the available quantitative data, experimental methodologies, and the key signaling pathways affected by ATD.

Mechanism of Action: A Potent Aromatase Inhibitor

This compound is recognized as a powerful irreversible inhibitor of aromatase, the enzyme complex crucial for estrogen biosynthesis.[1] ATD permanently binds to and inactivates aromatase in both adipose and peripheral tissues.[1] This inhibition of estrogen synthesis has been demonstrated in various studies. For instance, in vitro studies using rat ovarian microsomes have shown a time-dependent loss of aromatase activity upon exposure to ATD.[2] In vivo, administration of ATD has been shown to inhibit ovarian aromatase and decrease estrogen secretion in rats.[2] The primary therapeutic and physiological effects of ATD stem from this potent anti-aromatase activity.

It is crucial to note that this compound does not appear to exert its effects through direct interaction with the androgen receptor. Studies have indicated that the compound does not have a significant binding affinity for either androgen or estrogen receptors.[2] Therefore, its influence on anabolism is considered an indirect consequence of its primary mechanism of action. By reducing the conversion of androgens to estrogens, ATD effectively increases the levels of endogenous androgens such as testosterone and dihydrotestosterone.[3][4] This shift in the hormonal milieu towards a more androgen-dominant state is what contributes to a more favorable environment for anabolic processes.

Quantitative Data Summary

The following table summarizes the key quantitative data available for this compound, primarily focusing on its interaction with aromatase.

| Parameter | Value | Species/System | Reference |

| Aromatase Inhibition (Ki) | 0.18 μM | Not Specified | [5] |

Experimental Protocols

In Vitro Aromatase Activity Assay (Rat Ovarian Microsomes)

This protocol is based on methodologies described in studies investigating the in vitro effects of ATD on aromatase activity.[2]

Objective: To determine the time-dependent inhibition of aromatase by this compound in rat ovarian microsomes.

Materials:

-

Adult female rat ovaries

-

Homogenization buffer (e.g., Tris-HCl with sucrose)

-

Microsome isolation reagents (e.g., ultracentrifuge)

-

This compound (ATD)

-

Radiolabeled androgen substrate (e.g., [1β-³H]-androstenedione)

-

NADPH regenerating system

-

Scintillation cocktail and counter

Procedure:

-

Microsome Preparation: Ovaries from adult female rats are homogenized in a suitable buffer. The homogenate is then subjected to differential centrifugation to isolate the microsomal fraction, which is rich in aromatase.

-

Incubation: The ovarian microsomes are pre-incubated with varying concentrations of ATD for different time intervals.

-

Aromatase Assay: Following pre-incubation, the aromatase reaction is initiated by adding a radiolabeled androgen substrate (e.g., [1β-³H]-androstenedione) and an NADPH regenerating system.

-

Quantification: The reaction is stopped, and the amount of tritiated water released, which is proportional to aromatase activity, is measured using a scintillation counter.

-

Data Analysis: The rate of aromatase inhibition is calculated and plotted against time to determine the time-dependent nature of the inhibition.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Aromatase Inhibition by ATD

Caption: Aromatase inhibition by this compound (ATD).

Experimental Workflow for In Vivo Assessment of ATD

Caption: General experimental workflow for in vivo studies of ATD.

Metabolism and Pharmacokinetics

The metabolism of this compound has been investigated in both humans and horses. In humans, it is primarily excreted unchanged and as its 17β-hydroxy analogue.[6] Other reduced metabolites have also been identified in post-administration urine, including 17β-hydroxyandrosta-1,4-dien-3-one (boldenone) and 17β-hydroxy-5β-androst-1-en-3-one.[4][6] In horses, ATD is extensively metabolized, with metabolites detectable in urine for up to 77 hours post-administration.[3] The detection of ATD and its metabolites is a key consideration in anti-doping control.[4]

Conclusion

This compound is a highly specific and potent irreversible aromatase inhibitor. Its primary pharmacological effect is the significant reduction of estrogen biosynthesis. While often associated with anabolic outcomes, it is critical for the scientific community to understand that this is an indirect effect. The available evidence strongly indicates a lack of direct interaction with the androgen receptor. The "anabolic" properties are a consequence of the altered hormonal ratio favoring androgens. This distinction is paramount for researchers and drug development professionals exploring its therapeutic potential or investigating its physiological effects. Future research could further elucidate the downstream consequences of long-term aromatase inhibition by ATD on various tissues and metabolic processes.

References

- 1. 1,4,6-Androstatriene-3,17-dione - Wikipedia [en.wikipedia.org]

- 2. Effect of an aromatase inhibitor, 1,4,6-androstatriene-3,17-dione, on 7,12-dimethylbenz[a]anthracene-induced mammary tumors in the rat and its mechanism of action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic study of this compound in horses using liquid chromatography/high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Metabolism of this compound and detection by gas chromatography/mass spectrometry in doping control - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Androsta-1,4,6-triene-3,17-dione (ATD) in Rat Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of experimental protocols involving the irreversible aromatase inhibitor Androsta-1,4,6-triene-3,17-dione (ATD) in rat models. The following sections detail methodologies for in vivo and in vitro studies, including administration techniques, behavioral assessments, and biochemical assays, based on established scientific literature.

Introduction

This compound (ATD) is a potent, irreversible inhibitor of aromatase, the enzyme responsible for converting androgens to estrogens. In rat models, ATD is frequently utilized to investigate the physiological roles of estrogen in various processes, including reproductive function, hormone-dependent cancers, and behavior. Its mechanism of action involves the permanent inactivation of aromatase, leading to a significant reduction in estrogen biosynthesis.[1] This document outlines key experimental procedures to study the effects of ATD in rats.

Data Presentation

Effects of ATD on Hormonal Levels in Rats

| Parameter | Animal Model | Treatment | Duration | Results | Reference |

| Serum Testosterone | Non-castrated male Wistar rats with testosterone-filled silastic capsules | 60 mg/kg/day s.c. ATD | 6 days | Supraphysiological serum testosterone levels maintained | [2][3] |

| Estrogen Secretion | Pregnant mare's serum gonadotropin-primed female rats | Single injection of ATD | At least 24 hours | Reduced estrogen secretion; prevented the proestrus surge of estrogen | [1] |

| Luteinizing Hormone (LH) | Female rats | Perinatal treatment with ATD | Not specified | Reduction of LH release fluctuations after castration and estradiol implantation | [4] |

| LH, FSH, and Prolactin | Female rats with DMBA-induced mammary tumors | ATD treatment (dosage not specified) | Not specified | Basal levels of LH, FSH, and prolactin were observed. LH and FSH did not rise after ovariectomy. | [1] |

Behavioral Effects of ATD in the Vogel Conflict Test

| Animal Model | Treatment Group | Behavioral Outcome | Interpretation | Reference |

| Non-castrated male Wistar rats with testosterone-filled silastic capsules | Testosterone + 60 mg/kg/day s.c. ATD | Decreased behavioral disinhibition (increased punished drinking) | ATD reduces testosterone-induced disinhibitory behavior, suggesting a role for estradiol in this effect. | [2][3] |

| Non-castrated male Wistar rats with testosterone-filled silastic capsules | Sham + 60 mg/kg/day s.c. ATD | Behavior not significantly affected | ATD alone at this dose did not significantly alter the behavior of sham-treated animals. | [2][3] |

Experimental Protocols

Preparation and Administration of ATD

3.1.1. Subcutaneous (s.c.) Injection

This protocol is suitable for daily administration of ATD.

-

Materials:

-

This compound (ATD) powder

-

Sterile vehicle (e.g., sesame oil, propylene glycol)

-

Sterile syringes and needles (23-25 gauge)

-

Vortex mixer and/or sonicator

-

70% ethanol

-

-

Procedure:

-

Weigh the required amount of ATD powder based on the desired dose (e.g., 60 mg/kg) and the body weight of the rats.

-

Suspend the ATD powder in the sterile vehicle. The use of a vortex mixer or sonicator may be necessary to achieve a uniform suspension.

-

Gently restrain the rat. The loose skin over the neck and shoulders is a common injection site.

-

Wipe the injection site with 70% ethanol.

-

Lift the skin to form a "tent."

-

Insert the needle (bevel up) into the base of the tented skin, parallel to the body.

-

Aspirate briefly to ensure a blood vessel has not been entered.

-

Inject the suspension slowly.

-

Withdraw the needle and apply gentle pressure to the injection site if necessary.

-

3.1.2. Silastic Capsule Implantation

This method allows for continuous, long-term administration of steroids.

-

Materials:

-

Silastic tubing (e.g., Dow Corning, appropriate inner and outer diameter)

-

Crystalline testosterone (or other steroids for co-administration)

-

Silicone adhesive

-

Surgical instruments (scalpel, forceps, sutures or wound clips)

-

Anesthetic (e.g., isoflurane)

-

70% ethanol and povidone-iodine

-

-

Procedure:

-

Cut the silastic tubing to the desired length.

-

Seal one end of the tubing with silicone adhesive and allow it to cure completely.

-

Pack the tubing with crystalline testosterone.

-

Seal the open end with silicone adhesive and allow it to cure.

-

Incubate the filled capsules in sterile saline for 24 hours prior to implantation to allow for initial steroid diffusion.

-

Anesthetize the rat.

-

Shave and sterilize a small area of skin on the back, between the shoulder blades.

-

Make a small incision in the skin.

-

Using blunt forceps, create a subcutaneous pocket.

-

Insert the silastic capsule into the pocket.

-

Close the incision with sutures or wound clips.

-

Monitor the animal during recovery from anesthesia.

-

Vogel Conflict Test

This test is used to assess anxiety-like behavior and the effects of anxiolytic or anxiogenic compounds.

-

Apparatus:

-

An operant chamber with a grid floor capable of delivering a mild electric shock.

-

A drinking spout connected to a water source and a lickometer.

-

A shock generator.

-

-

Procedure:

-

Water Deprivation: Water-deprive the rats for 48 hours prior to the test, with free access to food.

-

Acclimation: On the day of the test, place the rat in the operant chamber and allow it to explore for a set period (e.g., 5 minutes).

-

Testing Session:

-

Initiate the test session. The drinking spout is now accessible.

-

After a set number of licks (e.g., 20), a mild electric shock is delivered through the grid floor.

-

The session lasts for a predetermined duration (e.g., 15 minutes).

-

-

Data Collection: Record the total number of licks and the number of shocks received.

-

Interpretation: Anxiolytic compounds typically increase the number of shocks the animals are willing to take to drink, indicating a reduction in the conflict between the drive to drink and the aversion to the shock.

-

Aromatase Activity Assay

3.3.1. Rat Ovarian Microsome Preparation

-

Materials:

-

Ovaries from adult female rats

-

Homogenization buffer (e.g., phosphate buffer with sucrose and EDTA)

-

Dounce homogenizer

-

Ultracentrifuge

-

-

Procedure:

-

Excise ovaries and place them in ice-cold homogenization buffer.

-

Homogenize the tissue using a Dounce homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomes.

-

Resuspend the microsomal pellet in an appropriate buffer for the aromatase assay.

-

3.3.2. In Vitro Aromatase Inhibition Assay

-

Materials:

-

Rat ovarian microsomes

-

NADPH regenerating system

-

[1β-³H]-Androstenedione (for radiometric assay) or unlabeled androstenedione (for ELISA)

-

ATD or other test compounds

-

Scintillation fluid and counter (for radiometric assay) or Estrone/Estradiol ELISA kit

-

-

Procedure (Radiometric):

-

Incubate the ovarian microsomes with the NADPH regenerating system, [1β-³H]-androstenedione, and varying concentrations of ATD.

-

The aromatization reaction will release ³H into the water.

-

Stop the reaction and extract the remaining steroid substrate.

-

Measure the radioactivity of the aqueous phase using a scintillation counter.

-

Calculate the rate of aromatase activity and the inhibitory effect of ATD.

-

Hormone Level Analysis (ELISA)

-

Materials:

-

Rat serum or plasma samples

-

Commercially available ELISA kits for rat Testosterone, Estradiol, LH, FSH, and Prolactin.

-

Microplate reader

-

-

Procedure:

-

Collect blood samples from rats via an appropriate method (e.g., tail vein, cardiac puncture at endpoint).

-

Separate serum or plasma by centrifugation.

-

Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:

-

Adding standards and samples to antibody-coated microplate wells.

-

Incubating with an enzyme-conjugated secondary antibody.

-

Adding a substrate to produce a colorimetric reaction.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

-

-

Calculate the hormone concentrations in the samples based on the standard curve.

-

Visualization of Pathways and Workflows

Caption: Workflow for investigating ATD effects in rats.

Caption: ATD's mechanism of action via aromatase inhibition.

References

- 1. Effect of an aromatase inhibitor, 1,4,6-androstatriene-3,17-dione, on 7,12-dimethylbenz[a]anthracene-induced mammary tumors in the rat and its mechanism of action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The aromatase inhibitor 1,4,6-androstatriene-3,17-dione (ATD) reduces disinhibitory behavior in intact adult male rats treated with a high dose of testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of an inhibitor of aromatization, 1,4,6 androstatriene-3,17-dione (ATD) on LH release and steroid binding in hypothalamus of adult female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Androsta-1,4,6-triene-3,17-dione in Mammary Tumor Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androsta-1,4,6-triene-3,17-dione (ATD) is a potent, irreversible inhibitor of aromatase, the enzyme responsible for the final step in estrogen biosynthesis. By blocking the conversion of androgens to estrogens, ATD effectively reduces circulating estrogen levels, a key driver in the proliferation of hormone receptor-positive (HR+) mammary tumors.[1] These application notes provide a comprehensive overview of the use of ATD in mammary tumor research, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for in vitro and in vivo studies.

Mechanism of Action

ATD acts as a suicide inhibitor of aromatase (cytochrome P450 19A1). It irreversibly binds to the enzyme's active site, leading to a time-dependent loss of aromatase activity.[2] This inhibition of estrogen synthesis in peripheral tissues, such as adipose tissue and the tumor microenvironment itself, deprives HR+ mammary tumor cells of their primary growth stimulus. The major activities of ATD that lead to mammary tumor regression are the inhibition of estrogen synthesis and the suppression of gonadotropins.[1][2]

Data Presentation

Quantitative Efficacy of Aromatase Inhibitors

| Compound | Parameter | Value | Cell Line / System | Reference |

| This compound (ATD) | Ki | 0.18 µM | Aromatase Enzyme Assay | [3] |

| 1-methyl-androsta-1,4-diene-3,17-dione (Atamestane) | Tumor Size Reduction | Up to 70% | DMBA-induced rat model | [4] |

| 6-methylenandrosta-1,4-diene-3,17-dione (FCE 24304) | Tumor Regression (s.c.) | 70% at 10 mg/kg/day | DMBA-induced rat model | [5] |

| 10-propargylestr-4-ene-3,17-dione (PED) | Tumor Regression | >50% at 1, 5, or 50 mg/kg/day | DMBA-induced rat model | [6] |

Signaling Pathway

The primary signaling pathway affected by this compound is the estrogen receptor (ER) signaling pathway. By inhibiting aromatase, ATD prevents the synthesis of estradiol, the primary ligand for the estrogen receptor. This leads to reduced activation of ER-mediated gene transcription, which is crucial for the proliferation and survival of hormone receptor-positive breast cancer cells.

Experimental Protocols

In Vitro Aromatase Inhibition Assay

This protocol describes a method to determine the inhibitory activity of ATD on aromatase using a commercially available kit with a fluorometric readout.

Materials:

-

Aromatase Activity Assay Kit (e.g., from commercial suppliers)

-

Recombinant human aromatase (or tissue microsomes)

-

This compound (ATD)

-

NADPH generating system

-

Fluorogenic substrate

-

96-well black microplate

-

Plate reader with fluorescence capabilities

Procedure:

-

Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. Prepare a stock solution of ATD in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of test concentrations.

-

Reaction Setup: In a 96-well plate, add the assay buffer, the NADPH generating system, and the desired concentration of ATD or vehicle control.

-

Enzyme Addition: Add the recombinant aromatase or microsomal preparation to each well.

-

Incubation: Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for the interaction between ATD and the enzyme.

-

Substrate Addition: Initiate the reaction by adding the fluorogenic substrate to each well.

-

Measurement: Immediately begin kinetic measurement of fluorescence intensity at the appropriate excitation and emission wavelengths (as specified by the kit) for a set period (e.g., 30-60 minutes).

-

Data Analysis: Calculate the rate of reaction for each concentration of ATD. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the ATD concentration.

References

- 1. 1,4,6-Androstatriene-3,17-dione - Wikipedia [en.wikipedia.org]

- 2. Effect of an aromatase inhibitor, 1,4,6-androstatriene-3,17-dione, on 7,12-dimethylbenz[a]anthracene-induced mammary tumors in the rat and its mechanism of action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. portal.fis.tum.de [portal.fis.tum.de]

- 5. A new irreversible aromatase inhibitor, 6-methylenandrosta-1,4-diene-3,17-dione (FCE 24304): antitumor activity and endocrine effects in rats with DMBA-induced mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of growth and appearance of estrogen-dependent rat mammary tumors by 10-propargylestr-4-ene-3,17-dione, an aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Androsta-1,4,6-triene-3,17-dione in Endocrinology Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androsta-1,4,6-triene-3,17-dione (ATD) is a potent and irreversible steroidal aromatase inhibitor.[1][2][3][4] Aromatase is a critical enzyme complex responsible for the conversion of androgens to estrogens. By permanently binding to and inactivating aromatase, ATD effectively blocks the biosynthesis of estrogen.[1][2][3][4] This mechanism of action makes ATD a valuable tool in endocrinology research to investigate the physiological and pathological roles of estrogens. Its applications span studies on hormone-dependent cancers, reproductive biology, and neuroendocrine functions. ATD has a Ki of 0.18 μM for aromatase.[4] Some research also suggests that ATD may exhibit anti-androgenic properties by competing with testosterone for androgen receptor binding.

Mechanism of Action

ATD's primary mechanism of action is the irreversible inhibition of aromatase (CYP19A1), the enzyme responsible for the final and rate-limiting step of estrogen biosynthesis—the conversion of androstenedione and testosterone to estrone and estradiol, respectively. This leads to a systemic reduction in estrogen levels. The resulting estrogen deprivation impacts the hypothalamic-pituitary-gonadal (HPG) axis, leading to a disruption of the negative feedback loop. This can result in an increase in gonadotropin-releasing hormone (GnRH) from the hypothalamus, and subsequently, luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary. However, some studies have reported that ATD can also lead to basal levels of LH and FSH, suggesting a more complex regulatory effect, potentially involving gonadotropin suppression.[5]

Signaling Pathway of this compound Action

Caption: Mechanism of this compound (ATD) Action.

Applications in Endocrinology Research

Hormone-Dependent Cancer Studies

ATD is a valuable tool for investigating the role of estrogens in the proliferation of hormone-dependent cancers, such as certain types of breast and prostate cancer. By suppressing estrogen production, ATD can induce tumor regression in animal models.

Quantitative Data from Preclinical Studies

| Application | Animal Model | ATD Dosage | Treatment Duration | Key Findings | Reference |

| Mammary Tumor Regression | DMBA-induced rats | 50 mg/kg/day (s.c.) | 4 weeks | Marked regression of tumors. Prevention of proestrus estrogen surge. Basal levels of LH, FSH, and prolactin. | [5] |

Experimental Protocol: Induction of Mammary Tumors and ATD Treatment in Rats

This protocol describes the induction of mammary tumors using 7,12-dimethylbenz[a]anthracene (DMBA) and subsequent treatment with ATD.

Materials:

-

Female Sprague-Dawley rats (50-55 days old)

-

7,12-dimethylbenz[a]anthracene (DMBA)

-

Corn oil (vehicle for DMBA)

-

This compound (ATD)

-

Vehicle for ATD (e.g., sesame oil, propylene glycol)

-

Gavage needles

-

Subcutaneous injection needles and syringes

-

Calipers for tumor measurement

Procedure:

-

Tumor Induction:

-

At 50-55 days of age, administer a single oral gavage of DMBA (20 mg in 1 ml of corn oil) to each rat.

-

Palpate the rats weekly to monitor for the appearance of mammary tumors. Tumors typically develop within 8-10 weeks.

-

-

ATD Treatment:

-

Once tumors reach a palpable size (e.g., 1-2 cm in diameter), randomize the animals into control and treatment groups.

-

Prepare ATD in a suitable vehicle (e.g., sesame oil) for subcutaneous injection.

-

Administer ATD (e.g., 50 mg/kg body weight) or vehicle control subcutaneously once daily.

-

-

Data Collection:

-

Measure tumor dimensions with calipers twice weekly and calculate tumor volume.

-

Monitor the estrous cycle of the animals through vaginal smears to confirm the disruption of cyclicity in the ATD-treated group.

-

At the end of the study, collect blood samples for hormone analysis (estradiol, testosterone, LH, FSH, prolactin).

-

Excise tumors for histological analysis.

-

Reproductive Endocrinology and Antifertility Studies

ATD is utilized to study the role of estrogen in regulating the estrous cycle, ovulation, and implantation. Its ability to block the pre-ovulatory estrogen surge makes it an effective tool for investigating the mechanisms of fertility.

Quantitative Data from Antifertility Studies

| Application | Animal Model | ATD Administration | Duration | Key Findings | Reference |

| Inhibition of Mating and Ovulation | Female Rats | Daily subcutaneous injections | Up to 13 days | 68% of rats did not mate. Ovulation was delayed by an average of 5.8 days in the remaining rats. | [6] |

| Post-coital Antifertility | Female Rats | Continued after mating | Until day 8 of pregnancy | Absence of implantation sites. | [6] |

Experimental Protocol: Assessment of Antifertility Effects of ATD in Rats

Materials:

-

Adult female and male Sprague-Dawley rats

-

This compound (ATD)

-

Vehicle for ATD (e.g., sesame oil)

-

Subcutaneous injection needles and syringes

-

Vaginal smear supplies

Procedure:

-

Estrous Cycle Monitoring:

-

Monitor the estrous cycle of female rats for at least two consecutive cycles to ensure regularity.

-

-

ATD Administration:

-

Begin daily subcutaneous injections of ATD (e.g., 25-50 mg/kg) or vehicle control.

-

-

Mating Studies:

-

House female rats with fertile males and monitor for evidence of mating (e.g., presence of a vaginal plug).

-

-

Ovulation and Implantation Assessment:

-

In a separate cohort, continue ATD treatment and examine the ovaries for the presence of corpora lutea to assess ovulation.

-

For post-coital studies, initiate ATD treatment after confirmed mating and examine the uterine horns for implantation sites on day 8 of pregnancy.

-

-

Hormone Analysis:

-

Collect blood samples at specific time points (e.g., the afternoon of proestrus) to measure estradiol levels.

-

Neuroendocrinology and Behavioral Studies

ATD is employed to investigate the role of aromatization of androgens to estrogens within the brain in regulating various behaviors, including sexual behavior and aggression.

Quantitative Data from Neuroendocrine Studies

| Application | Animal Model | ATD Dosage | Duration | Key Findings | Reference |

| Behavioral Disinhibition | Male Rats | 60 mg/kg/day (s.c.) | 6 days | Decreased behavioral disinhibition in testosterone-treated rats. | [7] |

Experimental Workflow for Neuroendocrine Studies

Caption: Experimental Workflow for Neuroendocrine Studies with ATD.

Conclusion

This compound is a powerful research tool for elucidating the multifaceted roles of estrogen in health and disease. Its specific and irreversible inhibition of aromatase allows for the controlled manipulation of estrogen levels, providing valuable insights into endocrinology. The provided protocols and data serve as a foundation for designing and interpreting experiments utilizing this important compound. Researchers should consider the potential for off-target effects, such as androgen receptor antagonism, in their experimental design and data interpretation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 1,4,6-Androstatriene-3,17-dione - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Effect of an aromatase inhibitor, 1,4,6-androstatriene-3,17-dione, on 7,12-dimethylbenz[a]anthracene-induced mammary tumors in the rat and its mechanism of action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antifertility effects of an aromatase inhibitor, 1,4,6-androstatriene-3, 17-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The aromatase inhibitor 1,4,6-androstatriene-3,17-dione (ATD) reduces disinhibitory behavior in intact adult male rats treated with a high dose of testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Detection of Androsta-1,4,6-triene-3,17-dione (ATD) Metabolites by LC/HRMS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androsta-1,4,6-triene-3,17-dione (ATD) is a potent, irreversible steroidal aromatase inhibitor.[1][2] Its ability to significantly reduce estrogen biosynthesis and consequently increase endogenous testosterone levels has led to its use as a supplement and its abuse in sports.[1][3] Due to its extensive metabolism, direct detection of the parent compound is often insufficient for monitoring its use. Liquid chromatography coupled with high-resolution mass spectrometry (LC/HRMS) offers the necessary sensitivity and specificity for the reliable identification and quantification of ATD's diverse metabolites in biological matrices.[1] This application note provides a detailed protocol for the detection of ATD metabolites in urine using LC/HRMS.

Metabolic Pathway of this compound

ATD undergoes extensive biotransformation in the body. The primary metabolic reactions include reductions of the double bonds and the keto groups at the C3 and C17 positions, as well as hydroxylation.[1] These modifications result in a variety of metabolites, some of which are excreted as sulfate conjugates.[1] The major identified metabolites include various stereoisomers of androsta-1,4,6-trien-17-ol-3-one and further reduced and hydroxylated species.[1][2][3][4]

Figure 1: Simplified metabolic pathway of this compound (ATD).

Experimental Protocol

This protocol outlines a general procedure for the extraction and analysis of ATD metabolites from urine samples.

Sample Preparation

Effective sample preparation is crucial for removing interferences and concentrating the analytes.[5] For steroid analysis in urine, this typically involves enzymatic hydrolysis to cleave conjugated metabolites, followed by solid-phase extraction (SPE) for cleanup and concentration.[6][7][8]

-

Enzymatic Hydrolysis:

-

To 2 mL of urine, add an internal standard solution.

-

Add 1 mL of phosphate buffer (pH 7.0).

-

Add 50 µL of β-glucuronidase from E. coli.

-

Incubate the mixture at 55°C for 2 hours.

-

Allow the sample to cool to room temperature.

-

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., C18) with 3 mL of methanol followed by 3 mL of deionized water.

-

Load the hydrolyzed urine sample onto the SPE cartridge.

-

Wash the cartridge with 3 mL of deionized water.

-

Dry the cartridge thoroughly under vacuum or nitrogen.

-

Elute the metabolites with 3 mL of methanol or ethyl acetate.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC/HRMS analysis.

-

LC/HRMS Methodology

The separation of isomeric steroid metabolites requires an efficient chromatographic system, while high-resolution mass spectrometry enables their confident identification based on accurate mass measurements.[9]

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | Reversed-phase C18 or Biphenyl column (e.g., 100 x 2.1 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5-10 µL |

| Column Temp. | 40°C |

| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold for 5 min, return to initial conditions. |

High-Resolution Mass Spectrometry (HRMS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Full Scan MS followed by data-dependent MS/MS (dd-MS2) |

| Mass Range | m/z 100-500 |

| Resolution | >30,000 (Full Scan), >15,000 (MS/MS) |

| Collision Energy | Stepped collision energy (e.g., 10, 20, 40 eV) |

| Capillary Voltage | 3.5 kV |

| Source Temp. | 120°C |

| Desolvation Temp. | 350°C |

Experimental and Data Analysis Workflow

The overall workflow from sample receipt to data analysis is depicted below. This process ensures a systematic approach to the detection and identification of ATD metabolites.

Figure 2: General workflow for the analysis of ATD metabolites.

Data Presentation

The identification of metabolites is based on a combination of their accurate mass, retention time, and fragmentation pattern. The table below summarizes the expected accurate masses for some of the key ATD metabolites.

| Metabolite | Chemical Formula | Monoisotopic Mass (Da) | Adduct [M+H]⁺ |

| This compound (ATD) | C₁₉H₂₂O₂ | 282.1620 | 283.1693 |

| Androsta-1,4,6-trien-17β-ol-3-one (M1b) | C₁₉H₂₄O₂ | 284.1776 | 285.1850 |

| Androsta-4,6-diene-3,17-dione (M4) | C₁₉H₂₄O₂ | 284.1776 | 285.1850 |

| 17β-hydroxyandrosta-1,4-dien-3-one (Boldenone) | C₁₉H₂₆O₂ | 286.1933 | 287.2006 |

Conclusion

The described LC/HRMS method provides a robust and sensitive approach for the detection and identification of this compound metabolites in urine. The combination of efficient sample preparation, high-resolution chromatography, and accurate mass spectrometry allows for the confident characterization of the metabolic profile of ATD, which is essential for clinical research, drug development, and anti-doping applications. The provided protocols serve as a foundational methodology that can be further optimized and validated for specific quantitative needs.

References

- 1. Metabolic study of this compound in horses using liquid chromatography/high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 633-35-2 | Benchchem [benchchem.com]

- 3. Metabolism of this compound and detection by gas chromatography/mass spectrometry in doping control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. eva.mpg.de [eva.mpg.de]

- 6. LC-MS/MS fast analysis of androgenic steroids in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for the GC/MS Analysis of Androsta-1,4,6-triene-3,17-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androsta-1,4,6-triene-3,17-dione (ATD) is a potent irreversible aromatase inhibitor. Aromatase is a key enzyme in the biosynthesis of estrogens from androgens. By inhibiting this enzyme, ATD effectively reduces estrogen levels in the body, which has implications for various physiological processes and therapeutic applications. Its use and metabolism are of significant interest in clinical research, endocrinology, and sports anti-doping control. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the identification and quantification of ATD and its metabolites in biological matrices. This document provides detailed application notes and protocols for the analysis of ATD using GC-MS.

Principle of Analysis

The analysis of this compound and its metabolites by GC-MS typically involves a multi-step process. This process begins with sample preparation, which includes extraction of the analytes from the biological matrix (e.g., urine, plasma), followed by a derivatization step. Derivatization, most commonly trimethylsilylation (TMS), is crucial for improving the volatility and thermal stability of the steroid molecules, making them amenable to gas chromatography.[1][2][3] The derivatized sample is then injected into the gas chromatograph, where the compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. Finally, the separated compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a unique fingerprint for each compound, allowing for its identification and quantification.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common and effective method for extracting and concentrating steroids from biological fluids.

Materials:

-

SPE cartridges (e.g., C18, 100 mg, 1 mL)

-

Urine or plasma sample

-

Methanol (HPLC grade)

-

Deionized water

-

Buffer solution (e.g., phosphate buffer, pH 7)

-

Elution solvent (e.g., ethyl acetate)

-

Nitrogen evaporator

Protocol:

-

Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

-

Equilibration: Equilibrate the cartridge with 2 mL of the buffer solution.

-

Loading: Load 1-5 mL of the biological sample (urine or plasma) onto the cartridge.

-

Washing: Wash the cartridge with 2 mL of deionized water to remove interfering substances. A subsequent wash with a mild organic solvent (e.g., 5% methanol in water) can be performed to remove more polar interferences.

-

Elution: Elute the analytes with 2 mL of ethyl acetate.

-

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-50°C.

Derivatization: Trimethylsilylation (TMS)

Materials:

-

Dried sample extract

-

Derivatization reagent: A mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide (NH4I), and a thiol (e.g., ethanethiol) is commonly used for steroid analysis. A typical ratio is 1000:2:3 (v/w/v).[4]

-

Heating block or oven

Protocol:

-

To the dried extract, add 100 µL of the derivatization reagent.

-

Vortex the mixture gently to ensure complete dissolution of the residue.

-

Heat the vial at 60-80°C for 20-30 minutes to facilitate the derivatization reaction.

-

After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890A GC with a 5975C MS).[5]

GC Conditions:

| Parameter | Value |

|---|---|

| Column | HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0-1.2 mL/min |

| Injector Temperature | 280°C |

| Injection Volume | 1-2 µL |

| Injection Mode | Splitless or split (e.g., 10:1) |

| Oven Temperature Program | Initial temperature of 180°C, hold for 1 min, ramp to 240°C at 5°C/min, then ramp to 300°C at 10°C/min, hold for 5 min. |

MS Conditions:

| Parameter | Value |

|---|---|

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230°C |

| Transfer Line Temperature | 280°C |

| Scan Mode | Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification |

Data Presentation

Quantitative Data

The following table summarizes typical quantitative data for the analysis of this compound and its major metabolite, 17β-hydroxy-androsta-1,4,6-trien-3-one. Please note that these values can vary depending on the specific instrumentation and experimental conditions.

| Compound | Retention Time (min) | Characteristic Mass Fragments (m/z) of TMS Derivative | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) |

| This compound | ~18.5 | 282 (M+), 149, 134 | 0.5 - 2 | 2 - 5 |

| 17β-hydroxy-androsta-1,4,6-trien-3-one | ~19.2 | 356 (M+ as TMS ether), 341, 143 | 0.5 - 2 | 2 - 5 |

Retention times are estimates and should be confirmed with authentic standards under the specific chromatographic conditions used. Characteristic mass fragments for the underivatized this compound are provided based on the NIST library data.[6] Fragments for the TMS derivative of the metabolite are based on common fragmentation patterns of TMS-derivatized steroids.

Visualizations

Experimental Workflow

The following diagram illustrates the complete experimental workflow for the GC-MS analysis of this compound.

Caption: Experimental workflow for ATD analysis.

Logical Relationship of Analytical Steps

This diagram outlines the logical progression and key considerations at each stage of the analytical process.

Caption: Logical steps in the analytical method.

Discussion

The provided protocol offers a robust framework for the analysis of this compound and its metabolites. The choice of solid-phase extraction provides a clean extract, minimizing matrix interference. Trimethylsilylation is a critical step for ensuring good chromatographic performance for these steroidal compounds.[1] The GC-MS parameters can be further optimized based on the specific instrument and column used to achieve the best resolution and sensitivity. For quantitative analysis, the use of an appropriate internal standard (e.g., a deuterated analog of the analyte) is highly recommended to correct for variations in sample preparation and instrument response. The urinary metabolism of ATD is known to produce several metabolites, with the parent compound and its 17β-hydroxy analogue being major excreted forms.[1] Therefore, a comprehensive analytical method should be capable of detecting both the parent drug and its key metabolites. While GC-MS is a powerful tool, in some cases, particularly for complex metabolic studies, liquid chromatography-mass spectrometry (LC-MS) may offer advantages due to its suitability for more polar and thermally labile metabolites.

References

- 1. Metabolism of this compound and detection by gas chromatography/mass spectrometry in doping control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. dshs-koeln.de [dshs-koeln.de]

- 5. toxicologia.unb.br [toxicologia.unb.br]

- 6. This compound | C19H22O2 | CID 104880 - PubChem [pubchem.ncbi.nlm.nih.gov]

Protocol for the Dissolution of Androsta-1,4,6-triene-3,17-dione for In Vivo Studies

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androsta-1,4,6-triene-3,17-dione (ATD) is a potent, irreversible steroidal aromatase inhibitor used in research to study the effects of estrogen deprivation. Due to its lipophilic nature, ATD is practically insoluble in aqueous solutions, presenting a challenge for its administration in in vivo studies. This document provides a detailed protocol for the dissolution of ATD for subcutaneous (s.c.) administration in animal models, primarily focusing on rodents. The recommended vehicles and procedures are based on the physicochemical properties of ATD and established practices for the in vivo delivery of hydrophobic compounds.

Physicochemical Properties of this compound

A summary of the relevant physicochemical properties of ATD is presented in the table below. Understanding these properties is crucial for selecting an appropriate solvent system.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₂O₂ | [1][2] |

| Molecular Weight | 282.38 g/mol | [1][2] |

| Appearance | Yellow to pale brown powder | [1] |

| Melting Point | 164-165°C | [1] |

| Solubility in Water | Insoluble | [1] |

| Solubility in Organic Solvents | Soluble in methanol (50 mg/mL), chloroform, and most other organic solvents. | [1] |

Recommended Protocol for Dissolution for Subcutaneous Injection

Based on in vivo studies administering ATD subcutaneously to rats at doses ranging from 25-100 mg/kg, and general protocols for hydrophobic steroids, the following vehicle systems are recommended.[3]

Primary Recommended Vehicle: Sterile Oil (Sesame Oil)

Sterile vegetable oils are commonly used as vehicles for subcutaneous injection of lipophilic compounds, providing a depot effect for sustained release.

Materials:

-

This compound (ATD) powder

-

Sterile sesame oil (or other suitable sterile oil such as corn oil or peanut oil)

-

Sterile glass vial

-

Sterile magnetic stir bar (optional)

-

Warming plate or water bath

-

Vortex mixer

-

Sterile syringes and needles

Procedure:

-

Calculate the required amount of ATD and vehicle. Based on the desired concentration and the total volume needed for the study. For example, to prepare a 50 mg/mL solution, weigh 50 mg of ATD for each 1 mL of sesame oil.

-

Aseptically transfer the weighed ATD powder into a sterile glass vial.

-

Add the calculated volume of sterile sesame oil to the vial.

-

Facilitate dissolution:

-

Gently warm the vial to approximately 40°C using a warming plate or water bath. This will decrease the viscosity of the oil and aid in dissolution. Caution: Do not overheat, as this may degrade the compound.

-

Place a sterile magnetic stir bar in the vial and stir until the ATD is completely dissolved. Alternatively, use a vortex mixer to agitate the solution until it becomes clear.

-

-

Visually inspect the solution to ensure that all of the compound has dissolved and there is no particulate matter.

-

The solution is now ready for administration. Draw the required dose into a sterile syringe using an appropriate gauge needle.

Alternative Vehicle: Co-solvent System (DMSO and Oil)

For compounds that are difficult to dissolve in oil alone, a co-solvent system can be employed. Dimethyl sulfoxide (DMSO) is a powerful solvent that can dissolve many hydrophobic compounds. However, the concentration of DMSO should be kept to a minimum to avoid potential toxicity.

Materials:

-

This compound (ATD) powder

-

Dimethyl sulfoxide (DMSO), sterile, injectable grade

-

Sterile sesame oil (or other suitable sterile oil)

-

Sterile glass vial

-

Vortex mixer

-

Sterile syringes and needles

Procedure:

-

Calculate the required amounts of ATD, DMSO, and oil. The final concentration of DMSO in the injection vehicle should ideally be below 10%, and lower if possible.

-

First, dissolve the ATD powder in the required volume of DMSO. For example, to prepare a 50 mg/mL solution with 10% DMSO, dissolve 50 mg of ATD in 0.1 mL of DMSO.

-

Vortex the mixture until the ATD is completely dissolved in the DMSO.

-

Gradually add the sterile oil to the DMSO solution while continuously vortexing. In this example, add 0.9 mL of sesame oil to bring the total volume to 1 mL. This stepwise addition is crucial to prevent precipitation of the compound.

-

Visually inspect the final solution for clarity and the absence of particulates.

-

The solution is now ready for administration.

Experimental Workflows

The following diagrams illustrate the logical steps for preparing ATD solutions for in vivo studies.

Caption: Workflow for dissolving ATD in sterile oil.

References

Application Notes and Protocols for Androsta-1,4,6-triene-3,17-dione (ATD) in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androsta-1,4,6-triene-3,17-dione (ATD) is a potent and irreversible steroidal aromatase inhibitor.[1] Aromatase is a key enzyme responsible for the conversion of androgens to estrogens. By inhibiting this enzyme, ATD effectively reduces systemic estrogen levels, leading to a concurrent increase in testosterone.[2] This mechanism of action makes ATD a valuable tool in various research areas, including endocrinology, neuroscience, and oncology, for investigating the physiological roles of estrogens and androgens in animal models. These application notes provide a comprehensive overview of dosing recommendations, experimental protocols, and the underlying signaling pathways affected by ATD administration in preclinical research.

Data Presentation: Dosing Recommendations

The following table summarizes the reported dosing regimens for this compound in various animal models. It is crucial to note that the optimal dose can vary depending on the specific research question, animal strain, and experimental design.

| Animal Model | Dosage | Administration Route | Vehicle | Key Outcomes | Reference |

| Rat (Adult Male) | 60 mg/kg/day | Subcutaneous (s.c.) injection | Not specified | Decreased behavioral disinhibition induced by high testosterone doses.[3] | [3] |

| Rat (Adult Male) | Not specified | Silastic capsule implantation | Not specified | Significantly increased plasma and hypothalamic testosterone levels.[2] | [2] |

| Rat (Female) | 25 mg or 50 mg in combination with testosterone | Silastic capsule implantation | Not specified | The higher dose (50 mg) significantly reduced the inhibitory action of testosterone on the thymus. | [4] |

| Rat (Female with DMBA-induced mammary tumors) | Not specified | Injection | Not specified | Marked regression of hormone-dependent mammary tumors; inhibition of ovarian aromatase and reduced estrogen secretion.[5] | [5] |

| Hamster (Male) | Dose-dependent | Subcutaneous (s.c.) Silastic implants | Not specified | Reduced olfactory investigation of females and eliminated olfactory discrimination.[6] | [6][7] |

Signaling Pathway

ATD's primary mechanism of action is the irreversible inhibition of aromatase (cytochrome P450 19A1), which blocks the conversion of androgens (testosterone and androstenedione) into estrogens (estradiol and estrone). This leads to a disruption of the negative feedback loop within the Hypothalamic-Pituitary-Gonadal (HPG) axis. Reduced estrogen levels signal the hypothalamus and pituitary gland to increase the secretion of Gonadotropin-Releasing Hormone (GnRH), Luteinizing Hormone (LH), and Follicle-Stimulating Hormone (FSH). The increased LH and FSH levels then stimulate the gonads to produce more androgens, resulting in elevated testosterone levels.

References

- 1. 1,4,6-Androstatriene-3,17-dione - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The aromatase inhibitor 1,4,6-androstatriene-3,17-dione (ATD) reduces disinhibitory behavior in intact adult male rats treated with a high dose of testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. joe.bioscientifica.com [joe.bioscientifica.com]

- 5. Effect of an aromatase inhibitor, 1,4,6-androstatriene-3,17-dione, on 7,12-dimethylbenz[a]anthracene-induced mammary tumors in the rat and its mechanism of action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The aromatase inhibitor, 1,4,6-androstatriene-3,17-dione (ATD), blocks testosterone-induced olfactory behaviour in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Behavioral action of estrogen in male hamsters: effect of the aromatase inhibitor, 1,4,6-androstatriene-3,17-dione (ATD) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 17β-hydroxyandrosta-1,4,6-trien-3-one from Androsta-1,4,6-triene-3,17-dione (ATD)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the chemical synthesis of 17β-hydroxyandrosta-1,4,6-trien-3-one, a significant metabolite of the aromatase inhibitor Androsta-1,4,6-triene-3,17-dione (ATD). The selective reduction of the 17-keto group of ATD is a key transformation, and this document outlines protocols using various hydride reagents.

Introduction

This compound (ATD) is a potent irreversible inhibitor of aromatase, the enzyme responsible for the conversion of androgens to estrogens. Its metabolism in vivo leads to the formation of several reduced products, including the biologically relevant 17β-hydroxyandrosta-1,4,6-trien-3-one. The synthesis of this metabolite is crucial for various research applications, including its use as a reference standard in doping control analysis and for further pharmacological studies.[1][2] This document details chemical methods for the selective reduction of the 17-keto functionality of ATD.

Data Presentation

The following table summarizes the results of the chemoselective reduction of this compound (ATD) with various hydride reducing agents. The data is compiled from scientific literature and illustrates the varying degrees of selectivity and reactivity of these agents towards the two ketone groups in the ATD molecule.

| Reducing Agent | Equivalents | Product(s) | Selectivity | Reference |

| Sodium Borohydride (NaBH₄) | 4 | 4,6-androstadiene-3β,17β-diol | Non-selective reduction of both ketones | [3] |

| Lithium Aluminum Hydride (LiAlH₄) | 6 | 17β-hydroxyandrosta-1,4,6-trien-3-one | Selective reduction of the 17-keto group | [3] |

| L-Selectride® | 12 | 4,6-androstadiene-3α,17β-diol | Non-selective reduction of both ketones | [3] |

| Super-Hydride® | 12 | 3-oxo-4,6-androstadien-17β-ol | Selective reduction of the 17-keto group | [3] |

| 9-Borabicyclo[3.3.1]nonane (9-BBN) | 14 | No reaction | No reduction observed | [3] |

| Borane dimethyl sulfide complex (BH₃·S(CH₃)₂) | 8 | 17β-hydroxyandrosta-1,4,6-trien-3-one | Selective reduction of the 17-keto group | [3] |

Experimental Protocols

The following protocols are detailed methodologies for the key experiments cited in the data presentation table.

Protocol 1: Selective Reduction of ATD using Lithium Aluminum Hydride (LiAlH₄)

This protocol describes the selective reduction of the 17-keto group of ATD to yield 17β-hydroxyandrosta-1,4,6-trien-3-one.[3]

Materials:

-

This compound (ATD)

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

-

Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of Lithium Aluminum Hydride (6.0 eq) in anhydrous THF to the stirred solution of ATD.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again by water, while maintaining the temperature at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Filter the resulting suspension through a pad of Celite® and wash the filter cake with diethyl ether.

-

Combine the organic filtrates and wash with a saturated aqueous solution of sodium sulfate.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford 17β-hydroxyandrosta-1,4,6-trien-3-one.

Protocol 2: Selective Reduction of ATD using Borane Dimethyl Sulfide Complex (BH₃·S(CH₃)₂)

This protocol outlines an alternative method for the selective 17-keto reduction of ATD.[3]

Materials:

-

This compound (ATD)

-

Borane dimethyl sulfide complex (BH₃·S(CH₃)₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric Acid (1 M)

-

Diethyl Ether

-

Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C.

-

Add borane dimethyl sulfide complex (8.0 eq) dropwise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours, monitoring by TLC.

-

Cool the reaction mixture back to 0 °C and slowly add methanol to quench the excess borane.

-

Acidify the mixture with 1 M hydrochloric acid and extract with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

-

Purify the residue by silica gel column chromatography to yield 17β-hydroxyandrosta-1,4,6-trien-3-one.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key chemical transformation and a general experimental workflow for the synthesis and purification of the target compound.

Caption: Chemical transformation of ATD to its 17β-hydroxy derivative.

Caption: General experimental workflow for synthesis and purification.

References

- 1. researchgate.net [researchgate.net]

- 2. Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemoselective reduction of 1,4,6-cholestatrien-3-one and 1,4,6-androstatriene-3,17-dione by various hydride reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Overcoming solubility issues with Androsta-1,4,6-triene-3,17-dione

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Androsta-1,4,6-triene-3,17-dione.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: this compound is a lipophilic compound, meaning it has poor solubility in aqueous solutions but is soluble in most organic solvents.[1][2] It is practically insoluble in water.[1] Specific solubility data indicates a solubility of 50 mg/mL in methanol.[3][4]

Q2: I am observing precipitation when I add my DMSO stock solution of this compound to my aqueous cell culture medium. What is causing this?

A2: This is a common issue when working with lipophilic compounds. The DMSO stock solution is a high-concentration organic solution. When this is added to an aqueous medium, the compound is no longer in its preferred solvent and can precipitate out of the solution.[1] The final concentration of DMSO in the cell culture medium is also a critical factor; if it is too low, it may not be sufficient to keep the compound dissolved.[5]

Q3: What is the maximum recommended concentration of DMSO in a cell culture experiment?

A3: To minimize cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%.[5] However, the tolerance can be cell-line dependent, so it is advisable to run a vehicle control to assess the effect of the solvent on your specific cells.

Q4: Are there alternatives to DMSO for dissolving this compound for in vitro studies?

A4: Yes, other organic solvents like ethanol can be used.[6] However, ethanol can also be cytotoxic, so the final concentration in the media should be carefully controlled. For some applications, co-solvent systems or solubility enhancers like cyclodextrins can be employed to reduce the reliance on a single organic solvent.[7][8][9]

Q5: How does this compound exert its biological effect?

A5: this compound is a potent and irreversible inhibitor of the enzyme aromatase (cytochrome P450 19A1).[10][11][12] Aromatase is responsible for the conversion of androgens (like testosterone and androstenedione) into estrogens (like estradiol and estrone).[11] By inhibiting this enzyme, this compound blocks the biosynthesis of estrogens.[2][13]

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution in aqueous buffers or cell culture media.

This guide provides a systematic approach to troubleshooting and resolving precipitation issues.

References

- 1. Cell Culture Academy [procellsystem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. usbio.net [usbio.net]